molecular formula C6H4IN3 B3211904 7-Iodo-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1094674-57-3

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B3211904
CAS RN: 1094674-57-3
M. Wt: 245.02 g/mol
InChI Key: OKNHQAJIMYJAFO-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound . It is a type of triazolopyridine, which are known to be precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are used in the synthesis of various types of nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[1,5-a]pyridines can be achieved through several methods. One approach involves the Bower procedure, which synthesizes triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Another method involves the use of 3-amino-1,2,4-triazole in the synthesis of 1,2,4-triazole-containing scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring fused with a pyridine ring . The triazole ring can undergo spontaneous electrocyclic ring opening to form isomeric α-diazomines .


Chemical Reactions Analysis

Triazolopyridines can undergo various chemical reactions. For instance, they can act as precursors of diazo compounds and corresponding metal carbenoids . They can also undergo denitrogenative transannulation reactions .

Scientific Research Applications

Ligand Properties and Sensing Applications

7-Iodo-[1,2,3]triazolo[1,5-a]pyridine and its derivatives have been studied for their potential as ligands. They are considered interesting polynitrogenated compounds with potential applications in helicating (complexing with ions) and as luminescent sensors. The synthesis of these compounds involves the formation of polynitrogenated ligands, which could be utilized in various applications including sensing and coordination chemistry (Abarca et al., 2004).

Metalation and Cross-Coupling Reactions

Significant research has been conducted on the metalation of this compound derivatives. These compounds have been shown to undergo regioselective metalation, with specific reactions involving the use of Bu3MgLi or (TMP)3CdLi. Such metalated compounds have demonstrated reactivity with iodine and other agents, showing potential for use in various organic synthesis processes, particularly in forming cross-coupling products (Bentabed-Ababsa et al., 2009).

Direct Arylation and Chemical Synthesis

Research into the direct arylation of triazolopyridines, including the this compound, has been explored. This process involves reactions with aryl halides, suggesting the potential of these compounds in synthetic chemistry, particularly for the development of novel organic compounds (Abarca et al., 2012).

Synthesis of Amino Derivatives

The synthesis of 7-amino derivatives of [1,2,3]triazolo[1,5-a]pyridine has been explored, highlighting the versatility of this compound in organic synthesis. These derivatives can be used in further chemical transformations, adding to the utility of this compound in various chemical synthesis processes (Abarca et al., 1989).

properties

IUPAC Name

7-iodotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNHQAJIMYJAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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